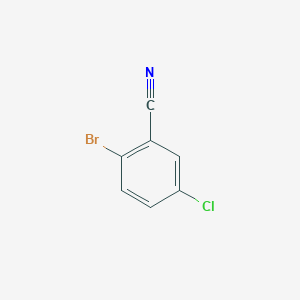

2-Bromo-5-chlorobenzonitrile

Overview

Description

2-Bromo-5-chlorobenzonitrile (CAS: 57381-37-0) is a halogenated aromatic nitrile with the molecular formula C₇H₃BrClN and a molecular weight of 216.46 g/mol . It is synthesized via selective bromination of 3-chlorobenzonitrile using 1,3-dibromo-5,5-dimethylhydantoin (DBH) . The compound is a yellow crystalline powder with a melting point of 138.8–139.2°C, boiling point of 271.6°C (at 760 mmHg), and density of 1.74 g/cm³ . It is primarily used as a synthetic intermediate in pharmaceuticals, agrochemicals, and materials science, particularly in Suzuki-Miyaura coupling reactions to generate bioactive quinolines and benzothiazoles for metabotropic glutamate receptor (mGluR5) activity studies .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-5-chlorobenzonitrile typically involves the bromination of 2-chlorobenzonitrile. The process can be summarized as follows:

Bromination Reaction: 2-Chlorobenzonitrile is reacted with a bromination reagent, such as bromine or N-bromosuccinimide, in the presence of a catalyst like iron or aluminum chloride.

Hydrolysis Reaction: The resulting 5-bromo-2-chlorobenzonitrile can undergo further reactions, such as hydrolysis in the presence of alkali, to produce 5-bromo-2-chlorobenzoate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Raw Material Handling: Large quantities of 2-chlorobenzonitrile and bromination reagents are handled in industrial reactors.

Reaction Control: The reaction conditions, such as temperature, pressure, and reagent concentrations, are carefully controlled to maximize yield and purity.

Purification: The crude product is purified using techniques like recrystallization or distillation to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-chlorobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used under basic conditions.

Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst is used under anhydrous conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products:

Substitution Products: Various substituted benzonitriles.

Reduction Products: Corresponding amines.

Oxidation Products: Corresponding carboxylic acids or other oxidized derivatives.

Scientific Research Applications

Organic Synthesis

2-Bromo-5-chlorobenzonitrile serves as an important building block in organic synthesis, particularly for creating more complex molecules. Its halogen substituents facilitate nucleophilic substitutions, making it valuable for constructing diverse chemical structures.

Pharmaceutical Development

This compound is utilized in the synthesis of pharmaceutical intermediates. Its reactivity allows for modifications that lead to biologically active compounds. Research indicates potential applications in developing drugs targeting various diseases, including cancer and diabetes, through its role as an intermediate in synthesizing SGLT2 inhibitors .

Material Science

In material science, this compound is explored for creating functional materials due to its unique chemical properties. It can be incorporated into polymers and other materials that exhibit desirable thermal and electrical characteristics .

Agrochemical Applications

The compound has been investigated for use in agrochemicals, particularly as a pesticide or herbicide. Studies focus on its interactions with biological systems to assess its efficacy and environmental impact .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-Bromo-5-chlorobenzonitrile depends on its specific application

Molecular Targets: It may bind to enzymes or receptors, altering their activity.

Pathways Involved: The compound can modulate biochemical pathways by inhibiting or activating specific proteins or enzymes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 2-Bromo-5-chlorobenzonitrile with structurally related halogenated benzonitriles:

Key Observations:

Electron-Withdrawing Groups (EWGs): The nitrile group (-CN) in this compound enhances electrophilicity, facilitating cross-coupling reactions .

Halogen Effects:

- Chlorine (Cl) and bromine (Br) at positions 5 and 2, respectively, provide steric bulk and direct subsequent substitutions in Suzuki reactions .

- Fluorine (F) in 2-Bromo-5-fluorobenzonitrile increases metabolic stability in drug candidates due to its strong electronegativity .

Hydrogen-Bonding Capacity: 5-Bromo-2-hydroxybenzonitrile forms infinite 1D chains via O–H···N hydrogen bonds (O⋯N: 2.805–2.810 Å), unlike non-hydroxylated analogues .

Suzuki-Miyaura Coupling

- This compound reacts with aryl boronic acids (e.g., quinoline boronic esters) to yield mGluR5 ligands with IC₅₀ values in the nanomolar range .

- Comparatively, 2-Bromo-5-fluorobenzonitrile exhibits faster coupling kinetics due to fluorine’s electron-withdrawing effect, but lower yields in scaled reactions (>2 mmol) due to hydrolysis susceptibility .

Biological Activity

2-Bromo-5-chlorobenzonitrile (CAS No. 57381-37-0) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.

- Molecular Formula : CHBrClN

- Molecular Weight : 216.46 g/mol

- Structure : The compound features a bromine and chlorine substituent on a benzonitrile core, which is significant for its reactivity and biological interactions.

Synthesis

This compound can be synthesized through various methods, including selective bromination of chlorobenzonitrile. This synthesis is critical as it serves as an intermediate in the formation of more complex structures, particularly in the development of pharmaceuticals targeting neuropsychiatric disorders .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have evaluated various derivatives for their antibacterial and antifungal properties, suggesting that halogenated benzonitriles may enhance efficacy against certain pathogens .

Neuropharmacological Effects

This compound has been investigated for its effects on glutamate receptors, particularly in the context of neuropsychiatric disorders. It acts as a modulator of glutamate receptor subtypes, which are crucial in neurotransmission and have been implicated in conditions such as anxiety and depression .

Case Studies

- Neuropsychiatric Applications : A study highlighted the use of this compound in developing drugs targeting NMDA receptors, which are essential in synaptic plasticity and memory function .

- Antimicrobial Evaluation : Another case study assessed the compound's derivatives for their antimicrobial activity against various bacterial strains, demonstrating potential as a lead compound in antibiotic development .

Research Findings

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-bromo-5-chlorobenzonitrile, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : A common approach involves palladium-catalyzed cross-coupling reactions. For example, in a nickel-catalyzed cyclization, this compound (1 equiv, 5 mmol) reacts with potassium vinyltrifluoroborate (1.2 equiv) in a 100 mL round-bottom flask under inert conditions . Optimization includes adjusting catalyst loading (e.g., 5–10 mol% Pd), solvent polarity (e.g., THF vs. DMF), and temperature (80–120°C). Purity can be enhanced via column chromatography (silica gel, hexane/ethyl acetate eluent).

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Assess purity (>95% by area normalization) using a C18 column and acetonitrile/water gradient .

- NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.5–8.0 ppm in CDCl₃) .

- Melting Point : Compare observed values (e.g., 67–68°C for the 4-bromo-2-chloro isomer) with literature data to detect impurities .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : The compound is a halogenated nitrile, posing risks of skin/eye irritation and respiratory toxicity. Use PPE (gloves, goggles, lab coat), work in a fume hood, and store at 0–6°C to prevent decomposition. Emergency protocols include rinsing exposed areas with water for 15 minutes and seeking medical attention for inhalation exposure .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physical data (e.g., melting points) for halogenated benzonitrile derivatives?

- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. For example, 4-bromo-2-chlorobenzonitrile is reported with mp 67–68°C but may vary due to recrystallization solvents (e.g., ethanol vs. acetone). Validate results via:

- DSC : Analyze thermal behavior to detect polymorphs.

- Elemental Analysis : Confirm stoichiometry (e.g., C: 38.7%, H: 1.4%, Br: 36.8%, Cl: 16.3%, N: 6.5%) .

Q. What strategies improve the stability of this compound in long-term storage for catalytic studies?

- Methodological Answer : Decomposition pathways (e.g., hydrolysis of the nitrile group) can be mitigated by:

- Storage Conditions : Argon atmosphere, amber glass vials, and desiccants (silica gel).

- Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated degradation .

Q. How can computational modeling guide the design of this compound derivatives for drug discovery?

- Methodological Answer : Use DFT calculations (e.g., Gaussian 16) to predict reactivity:

- Electrophilic Aromatic Substitution : Calculate Fukui indices to identify reactive positions (e.g., para to Br/Cl).

- Docking Studies : Screen derivatives against target proteins (e.g., kinase inhibitors) using AutoDock Vina .

Q. Key Research Applications

Properties

IUPAC Name |

2-bromo-5-chlorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClN/c8-7-2-1-6(9)3-5(7)4-10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTSHRMBLMKPDAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10438219 | |

| Record name | 2-Bromo-5-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57381-37-0 | |

| Record name | 2-Bromo-5-chlorobenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57381-37-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-chlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-chlorobenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.